molecular formula C14H7Cl2N5O B5106038 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5106038
M. Wt: 332.1 g/mol
InChI Key: GGOYPFQSINJDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a fused triazolo-pyrimidine ring system, which is known for its versatility and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichlorobenzonitrile with 2-aminopyridine in the presence of a base, followed by cyclization with a suitable reagent to form the triazolo-pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for the development of anticancer therapies .

Properties

IUPAC Name

11-(2,3-dichlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N5O/c15-9-2-1-3-11(12(9)16)20-5-4-10-8(13(20)22)6-17-14-18-7-19-21(10)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOYPFQSINJDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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